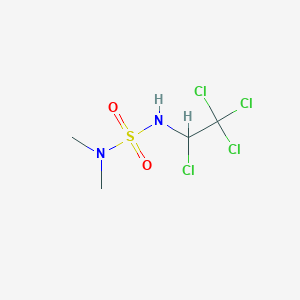
N,N-Dimethyl-N'-(1,2,2,2-tetrachloroethyl)sulfuric diamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-Dimethyl-N’-(1,2,2,2-tetrachloroethyl)sulfuric diamide is a chemical compound that belongs to the class of sulfuric diamides. This compound is characterized by the presence of a sulfuric diamide group attached to a tetrachloroethyl moiety. It is used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-N’-(1,2,2,2-tetrachloroethyl)sulfuric diamide typically involves the reaction of N,N-dimethylamine with 1,2,2,2-tetrachloroethane in the presence of a sulfuric acid catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of N,N-Dimethyl-N’-(1,2,2,2-tetrachloroethyl)sulfuric diamide involves large-scale reactions using automated reactors. The process includes the continuous addition of reactants and catalysts, followed by purification steps such as distillation and crystallization to obtain the pure compound.
化学反应分析
Types of Reactions
N,N-Dimethyl-N’-(1,2,2,2-tetrachloroethyl)sulfuric diamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into amines and other reduced forms.
Substitution: The tetrachloroethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions and amines are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and reduced sulfur compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
N,N-Dimethyl-N’-(1,2,2,2-tetrachloroethyl)sulfuric diamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
作用机制
The mechanism of action of N,N-Dimethyl-N’-(1,2,2,2-tetrachloroethyl)sulfuric diamide involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. The pathways involved in its mechanism of action include signal transduction and metabolic pathways.
相似化合物的比较
Similar Compounds
N,N-Dimethylethylenediamine: A related compound with similar structural features but different chemical properties.
N,N-Dimethyl-1,2-ethanediamine: Another similar compound used in various chemical reactions and industrial applications.
Uniqueness
N,N-Dimethyl-N’-(1,2,2,2-tetrachloroethyl)sulfuric diamide is unique due to the presence of the tetrachloroethyl group, which imparts distinct chemical reactivity and properties compared to other similar compounds. This uniqueness makes it valuable for specific research and industrial applications.
属性
CAS 编号 |
64298-53-9 |
|---|---|
分子式 |
C4H8Cl4N2O2S |
分子量 |
290.0 g/mol |
IUPAC 名称 |
1,1,1,2-tetrachloro-2-(dimethylsulfamoylamino)ethane |
InChI |
InChI=1S/C4H8Cl4N2O2S/c1-10(2)13(11,12)9-3(5)4(6,7)8/h3,9H,1-2H3 |
InChI 键 |
ARMJSTBISLAMQL-UHFFFAOYSA-N |
规范 SMILES |
CN(C)S(=O)(=O)NC(C(Cl)(Cl)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-(Dimethylamino)naphthalene-1-sulfonyl]-L-phenylalanine](/img/structure/B14497618.png)
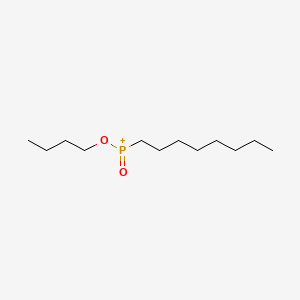
![2-[Benzyl(methyl)amino]ethanol;hydrobromide](/img/structure/B14497626.png)
![Ethyl 4-[4-(2-hydroxyethoxy)phenyl]butanoate](/img/structure/B14497630.png)
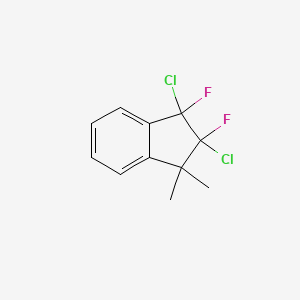
![(Bicyclo[3.3.1]nonan-1-yl)acetic acid](/img/structure/B14497633.png)
![Diethyl [fluoro(4-nitrophenyl)methylidene]propanedioate](/img/structure/B14497639.png)
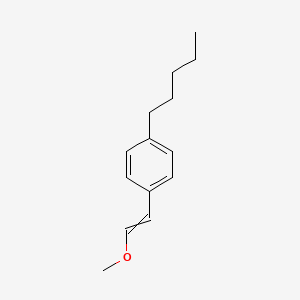
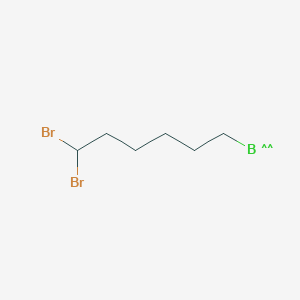
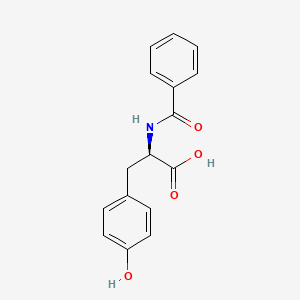
![8-Methylbicyclo[4.2.0]octan-7-one](/img/structure/B14497675.png)
![2,6-Bis{3-[methyl(phenyl)amino]prop-2-en-1-ylidene}cyclohexan-1-one](/img/structure/B14497682.png)
![Dimethyl 2-[(E)-(aminomethylidene)amino]but-2-enedioate](/img/structure/B14497690.png)
![[1-(2-Oxopropyl)pyridin-2(1H)-ylidene]propanedinitrile](/img/structure/B14497701.png)
